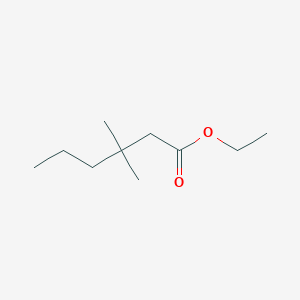
Ethyl 3,3-dimethylhexanoate
Cat. No. B8656399
Key on ui cas rn:
116169-12-1
M. Wt: 172.26 g/mol
InChI Key: ZDAFYPGTJKATQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04775692
Procedure details


To a solution of ethyl 2-ethoxycarbonyl-3,3-dimethylhexanoate (24.5 g, 100 mmol) in ethanol (150 ml), was added aqueous sodium hydroxide solution (1N, 180 ml, 180 mmol) and the mixture was stirred at room temperature for 24 hours and then at 40° C. for additional 2 hours. Aqueous hydrogen chloride (3N, 60 ml, 180 mmol) was added to the reaction mixture and the resulting mixture was then concentrated to 150 ml. The mixture was extracted with ethyl acetate (200 ml) and the aqueous layer was further extracted with ethyl acetate (50 ml×2). The combined organic layers were washed with water (100 ml) and with brine (100 ml), and dried over anhydrous magnesium sulfate. The resulting solution was concentrated and the residue was stirred at 180° C. for 2.5 hours. Ether (30 ml) was added to the reaction mixture. The resulting mixture was then treated with diazomethane. After removing off ether, the residue was further distilled under reduced pressure to give oily product, ethyl 3,3-dimethylhexanoate (11.07 g, 64.4 mmol), 64.4%, b.p.: 87°-94° C./22 mmHg). The structure was identified by the following data.
Name
ethyl 2-ethoxycarbonyl-3,3-dimethylhexanoate
Quantity
24.5 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]([C:12]([CH3:17])([CH3:16])[CH2:13][CH2:14][CH3:15])C(OCC)=O)=[O:5])[CH3:2].[OH-].[Na+].Cl>C(O)C>[CH3:17][C:12]([CH3:16])([CH2:13][CH2:14][CH3:15])[CH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5] |f:1.2|
|
Inputs


Step One
|
Name
|
ethyl 2-ethoxycarbonyl-3,3-dimethylhexanoate
|
|
Quantity
|
24.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C(C(=O)OCC)C(CCC)(C)C
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at 40° C. for additional 2 hours
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the resulting mixture was then concentrated to 150 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate (200 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was further extracted with ethyl acetate (50 ml×2)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water (100 ml) and with brine (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution was concentrated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the residue was stirred at 180° C. for 2.5 hours
|
|
Duration
|
2.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ether (30 ml) was added to the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting mixture was then treated with diazomethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing off ether
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was further distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC(=O)OCC)(CCC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 64.4 mmol | |
| AMOUNT: MASS | 11.07 g | |
| YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
